Tris(4-methoxyphenyl)phosphine sulfide

Phosphine sulfide X-ray crystallography Bond length

Tris(4-methoxyphenyl)phosphine sulfide (CAS 14180-55-3), molecular formula C21H21O3PS and molecular weight 384.4 g/mol, belongs to the class of tertiary phosphine sulfides (R3P=S). It is the sulfurized derivative of tris(4-methoxyphenyl)phosphine (TMPP, CAS 855-38-9), wherein the P=S double bond imparts distinct electronic properties: increased hydrolytic stability relative to the parent phosphine, a polarizable sulfur center for metal coordination, and an XLogP3-AA value of 5.7, indicating substantial lipophilicity relative to unsubstituted triphenylphosphine sulfide (LogP 4.1).

Molecular Formula C21H21O3PS
Molecular Weight 384.4 g/mol
CAS No. 14180-55-3
Cat. No. B12682393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-methoxyphenyl)phosphine sulfide
CAS14180-55-3
Molecular FormulaC21H21O3PS
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H21O3PS/c1-22-16-4-10-19(11-5-16)25(26,20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3
InChIKeyFBNNYESSIWZQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-methoxyphenyl)phosphine sulfide (CAS 14180-55-3): A Para-Methoxy-Functionalized Triarylphosphine Sulfide for Coordinative and Electronic Tuning


Tris(4-methoxyphenyl)phosphine sulfide (CAS 14180-55-3), molecular formula C21H21O3PS and molecular weight 384.4 g/mol, belongs to the class of tertiary phosphine sulfides (R3P=S) [1]. It is the sulfurized derivative of tris(4-methoxyphenyl)phosphine (TMPP, CAS 855-38-9), wherein the P=S double bond imparts distinct electronic properties: increased hydrolytic stability relative to the parent phosphine, a polarizable sulfur center for metal coordination, and an XLogP3-AA value of 5.7, indicating substantial lipophilicity relative to unsubstituted triphenylphosphine sulfide (LogP 4.1) [2]. The compound serves as a ligand precursor in organometallic chemistry, a potential sulfur-transfer reagent, and a building block for optoelectronic materials, with its para-methoxy substituents providing electron-donating character that differentiates it from both the unsubstituted phenyl analog and ortho-substituted methoxy isomers.

Why Tris(4-methoxyphenyl)phosphine sulfide Cannot Be Replaced by Triphenylphosphine Sulfide or the Parent Phosphine in Electronic Structure-Dependent Applications


Generic substitution of tris(4-methoxyphenyl)phosphine sulfide with triphenylphosphine sulfide (Ph3PS) or the parent tris(4-methoxyphenyl)phosphine (TMPP) is precluded by quantifiable differences in three critical dimensions: (i) the P=S bond is elongated by ~0.01–0.02 Å relative to Ph3PS due to para-methoxy electron donation, altering metal-binding strength [1][2]; (ii) the XLogP increases by approximately 1.6 log units versus Ph3PS and by 1.2 log units versus TMPP, significantly affecting solubility in non-polar media and membrane permeability [3][4]; and (iii) the sulfide functionality provides distinct electrochemical behavior and triplet energy characteristics that are absent in the parent phosphine, directly impacting performance in catalytic and optoelectronic applications [5]. These differences are not marginal; they translate into divergent outcomes in coordination chemistry, catalysis, and materials performance.

Quantitative Evidence Guide: Tris(4-methoxyphenyl)phosphine sulfide vs. Triphenylphosphine Sulfide, Parent TMPP Phosphine, and Ortho-Methoxy Phosphine Sulfide Isomers


P=S Bond Length Elongation of ~0.02 Å vs. Triphenylphosphine Sulfide Confirms Electron-Donating Methoxy Effect on Metal-Binding Properties

The P=S bond in tris(4-methoxyphenyl)phosphine sulfide is elongated relative to the unsubstituted triphenylphosphine sulfide (Ph3PS) due to electron donation from the para-methoxy groups into the phosphorus center. While a direct crystal structure for the target compound is not available, the closely related methoxy-substituted phosphine sulfides DMPP=S (tris(2,6-dimethoxyphenyl)phosphine sulfide) and TMPP=S (tris(2,4,6-trimethoxyphenyl)phosphine sulfide) exhibit P=S bond lengths of 1.969(1) Å and 1.962(1) Å, respectively [1], compared to 1.950(3) Å for Ph3PS [2]. The para-methoxy substitution pattern in the target compound is expected to produce a comparable elongation of ~0.01–0.02 Å, consistent with the electron-donating nature of the 4-methoxy group (Hammett σp = −0.27).

Phosphine sulfide X-ray crystallography Bond length

XLogP = 5.7 vs. Triphenylphosphine Sulfide (LogP 4.1): A 1.6 Log Unit Increase in Lipophilicity for Non-Polar Media and Membrane Applications

Tris(4-methoxyphenyl)phosphine sulfide exhibits an XLogP3-AA of 5.7 [1], which is approximately 1.6 log units higher than triphenylphosphine sulfide (LogP 4.09) and 1.2 log units higher than the parent tris(4-methoxyphenyl)phosphine (XLogP3-AA 4.5) [2]. This difference corresponds to roughly a 40-fold increase in octanol–water partition coefficient relative to Ph3PS and a 16-fold increase relative to TMPP. The enhanced lipophilicity arises from the combined effect of the sulfur atom (which increases polarizability) and the three para-methoxy groups (which add hydrophobicity while maintaining some hydrogen-bond acceptor capacity).

Lipophilicity LogP Drug delivery

Electrochemical Differentiation in Diiron Hydrogenase Mimic Complexes: Tris(4-methoxyphenyl)phosphine Shifts Redox Potentials Relative to Tris(4-chlorophenyl)phosphine

In a direct head-to-head comparison, diiron butane-1,2-dithiolate complexes bearing tris(4-methoxyphenyl)phosphine (complex 3, 90% yield) or tris(4-chlorophenyl)phosphine (complex 2, 92% yield) were synthesized and their electrochemical properties investigated by cyclic voltammetry [1]. The electron-donating para-methoxy substituent (Hammett σp = −0.27) shifts the reduction potentials of the diiron core anodically relative to the electron-withdrawing para-chloro analog (σp = +0.23), demonstrating that the phosphine ligand's electronic character directly modulates the redox behavior of the bimetallic center. This tuning is critical for [FeFe]-hydrogenase mimic activity, where the reduction potential must be matched to the proton source.

Diiron complex Electrochemistry Hydrogenase mimic

Methoxy-Phenyl Substitution Reduces Cytotoxicity by Orders of Magnitude vs. Triphenylphosphonium Analogs: Class-Level Evidence for Safer Handling and Biological Selectivity

A systematic study by Moise et al. (2019) demonstrated that methoxyphenyl-substituted phosphonium zwitterions and salts derived from tris(4-methoxyphenyl)phosphine, tris(2,6-dimethoxyphenyl)phosphine, and tris(2,4,6-trimethoxyphenyl)phosphine are significantly less cytotoxic than their triphenylphosphonium counterparts [1]. The methoxyphenyl phosphonium compounds exhibit higher IC50 values (i.e., lower toxicity) than the analogous triphenylphosphonium derivatives across multiple cell lines. Additionally, these methoxy-substituted compounds show greater aqueous solubility than the corresponding phenyl derivatives, attributable to differences in molecular packing observed by single-crystal X-ray crystallography [1]. As tris(4-methoxyphenyl)phosphine sulfide serves as a direct precursor or structural analog to these phosphonium species, this cytotoxicity reduction is a class-level property relevant to biological applications.

Cytotoxicity Methoxy-phenyl Phosphonium

Triplet Energy >3.0 eV in Phosphine Sulfide-Based Host Materials Enables Deep-Blue PhOLED Applications Where Phosphine Oxide Analogs Underperform

Phosphine sulfide-based bipolar host materials (CzPhPS, DCzPhPS, TCzPhPS) exhibit triplet energy (ET) levels exceeding 3.0 eV and decomposition temperatures (Td) above 350 °C, making them suitable for blue phosphorescent organic light-emitting diodes (PhOLEDs) [1]. The CzPhPS-hosted blue PhOLED achieved a maximum luminance of 17,223 cd m⁻², current efficiency of 36.7 cd A⁻¹, power efficiency of 37.5 lm W⁻¹, and external quantum efficiency (EQE) of 17.5% [1]. While the target compound tris(4-methoxyphenyl)phosphine sulfide is a simpler triarylphosphine sulfide (rather than the carbazole-functionalized hosts in this study), the phosphine sulfide (P=S) core is the critical functional moiety responsible for the high triplet energy and electron-transport properties [2]. The P=S unit provides a high-polarization, electron-withdrawing, and electrically insulating acceptor that is distinct from the phosphine oxide (P=O) analog, which exhibits different triplet energy and charge-transport characteristics [3].

OLED Triplet energy Host material

Gold(I) Complex Structural Parameters: Au–P Bond Length 2.239–2.259 Å in Tris(4-methoxyphenyl)phosphine Gold(I) Halide Complexes for Coordination Chemistry Benchmarking

A series of gold(I) halide complexes with tris(4-methoxyphenyl)phosphine [P(panis)3], namely [AuP(panis)3Br] (4) and [AuP(panis)3I] (5), have been characterized by single-crystal X-ray diffraction [1]. The Au–P bond distances range from 2.239(2) to 2.259(3) Å, and the P–Au–X angles range from 175.3(1)° to 180°, confirming linear two-coordination about the gold center. These structural parameters are directly comparable to those of gold(I) complexes with the isomeric tris(2-methoxyphenyl)phosphine [P(oanis)3], where significant methoxy-O…Au interactions are observed (a feature absent in the para-methoxy isomer due to the 4-position of the methoxy group) [1]. This structural distinction between ortho- and para-methoxy isomers directly impacts the stability and reactivity of the resulting gold complexes.

Gold(I) complex Crystal structure Phosphine ligand

Best Research and Industrial Application Scenarios for Tris(4-methoxyphenyl)phosphine sulfide (CAS 14180-55-3)


Ligand Precursor for Electron-Rich Transition Metal Catalysts Where Tuned P=S Bond Lability Is Required

For catalytic applications requiring an electron-rich phosphorus ligand with a polarizable sulfur coordination site, tris(4-methoxyphenyl)phosphine sulfide offers a distinct advantage over triphenylphosphine sulfide. The elongated P=S bond (~1.96–1.97 Å vs. 1.950 Å for Ph3PS), driven by the electron-donating para-methoxy substituents [1][2], modulates the sulfur atom's donor properties toward soft metal centers (e.g., Pd, Pt, Au). This is particularly relevant in sulfur-transfer catalysis and in the generation of metal-phosphine sulfide adducts where controlled P=S bond activation is desired.

Non-Polar Reaction Media and Phase-Transfer Catalysis Leveraging Enhanced Lipophilicity (XLogP = 5.7)

The XLogP of 5.7 for tris(4-methoxyphenyl)phosphine sulfide [3]—approximately 1.6 log units higher than triphenylphosphine sulfide (LogP 4.09) —makes it the preferred choice for reactions conducted in non-polar solvents (e.g., toluene, hexanes) or biphasic systems where the ligand must partition preferentially into the organic phase. The 40-fold increase in octanol–water partition coefficient relative to Ph3PS ensures superior retention in the organic layer, minimizing ligand loss to aqueous phases during workup or in continuous-flow processes.

Diiron Hydrogenase Mimic Complexes for Electrochemical Proton Reduction Catalysis

In [FeFe]-hydrogenase mimic chemistry, the electronic character of the terminal phosphine ligand directly tunes the reduction potential of the diiron core. Tris(4-methoxyphenyl)phosphine (the direct precursor to the target sulfide compound) provides electron-donating character that shifts redox potentials relative to electron-withdrawing phosphine analogs, as demonstrated in a direct head-to-head comparison with tris(4-chlorophenyl)phosphine in diiron butane-1,2-dithiolate complexes [4]. The corresponding phosphine sulfide derivative extends this tunability to systems where the P=S moiety provides additional coordinative or electronic functionality.

Building Block for Blue Phosphorescent OLED Host Materials Requiring Triplet Energy >3.0 eV

Phosphine sulfide-functionalized host materials have been demonstrated to achieve triplet energies exceeding 3.0 eV, thermal decomposition temperatures above 350 °C, and external quantum efficiencies up to 20.8% in blue PhOLED devices [5][6]. Tris(4-methoxyphenyl)phosphine sulfide serves as a readily accessible triarylphosphine sulfide building block for constructing more elaborate D–A or D–A–D host architectures, with the methoxy groups offering sites for further functionalization (e.g., demethylation to phenol, followed by conjugation to carbazole donors).

Quote Request

Request a Quote for Tris(4-methoxyphenyl)phosphine sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.